molecular formula C15H13N3O2 B12466922 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B12466922
M. Wt: 267.28 g/mol
InChI Key: SBOLHAHQOAMFDO-UHFFFAOYSA-N
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Description

5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a nitrophenyl group at the 5-position and a phenyl group at the 3-position, making it a substituted pyrazole. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones. One common method is the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic or basic conditions to yield the desired pyrazole .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitrophenyl and phenyl groups can influence the compound’s binding affinity and specificity for these targets, affecting pathways involved in inflammation, microbial growth, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1H-pyrazole: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

    5-Phenyl-3-(4-nitrophenyl)-1H-pyrazole: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

    1-Phenyl-3-(3-nitrophenyl)-1H-pyrazole: Another isomer with distinct properties due to the different arrangement of substituents.

Uniqueness

5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to the specific positioning of the nitrophenyl and phenyl groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C15H13N3O2/c19-18(20)13-8-4-7-12(9-13)15-10-14(16-17-15)11-5-2-1-3-6-11/h1-9,15,17H,10H2

InChI Key

SBOLHAHQOAMFDO-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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